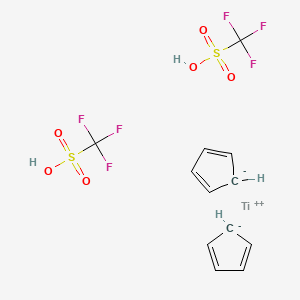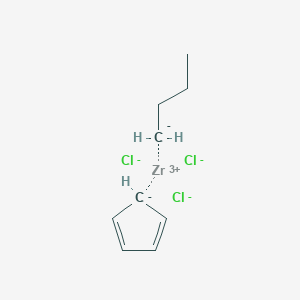
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is a complex organometallic compound that combines cyclopentadiene, titanium, and trifluoromethanesulfonic acid. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid typically involves the reaction of cyclopentadiene with titanium tetrachloride, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere, such as argon, to prevent oxidation and moisture sensitivity. The process may involve multiple steps, including the formation of intermediate compounds and purification stages to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of specialized equipment to handle the sensitive nature of the reactants and products is crucial. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: The cyclopentadiene ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of organometallic complexes .
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadiene ligand provides stability and reactivity, allowing the compound to participate in catalytic cycles and facilitate chemical transformations. The trifluoromethanesulfonic acid component enhances the compound’s solubility and reactivity in different solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Similar in structure but with chloride ligands instead of trifluoromethanesulfonic acid.
Cyclopenta-1,3-diene;zirconium(2+);trifluoromethanesulfonic acid: Similar but with zirconium instead of titanium.
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is unique due to the presence of trifluoromethanesulfonic acid, which imparts distinct properties such as enhanced solubility and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C12H12F6O6S2Ti |
|---|---|
Poids moléculaire |
478.2 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+2 |
Clé InChI |
FFHZQJBDVJDFJD-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)







![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-3a,4,7,7a-tetrahydro-](/img/structure/B14795394.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)

